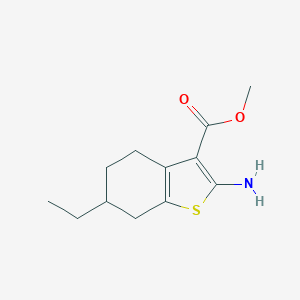

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

This compound represents a complex heterocyclic compound with the molecular formula C₁₂H₁₇NO₂S and a molecular weight of 239.33 g/mol. The systematic IUPAC nomenclature reflects the compound's structural complexity, incorporating multiple functional groups within a partially saturated benzothiophene framework. The compound features a tetrahydrobenzothiophene core system where positions 4, 5, 6, and 7 are saturated, distinguishing it from fully aromatic benzothiophene derivatives.

The molecular architecture encompasses several key structural elements that define its chemical identity and reactivity profile. The amino group at position 2 provides nucleophilic reactivity and hydrogen bonding capabilities, while the methyl ester functionality at position 3 introduces electrophilic character and potential for hydrolysis reactions. The ethyl substituent at position 6 contributes to the compound's steric profile and influences conformational preferences within the cyclohexene ring system.

Chemical database entries reveal multiple synonyms for this compound, including "2-amino-6-ethyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid methyl ester" and various abbreviated forms that reflect different naming conventions. The CAS registry number 351980-88-6 provides unambiguous identification for this specific stereoisomeric form. The exact mass of 239.18892296 g/mol, calculated through high-resolution mass spectrometry methods, confirms the molecular composition and distinguishes it from closely related isomers.

The compound's physicochemical properties reflect its heterocyclic nature and functional group distribution. Theoretical calculations suggest moderate lipophilicity based on the presence of both polar and nonpolar structural elements. The topological polar surface area and hydrogen bonding parameters indicate potential for biological membrane permeation while maintaining sufficient aqueous solubility for pharmaceutical applications.

Crystallographic Studies and Hirshfeld Surface Analysis

Crystallographic investigations of tetrahydrobenzothiophene derivatives provide essential insights into solid-state molecular arrangements and intermolecular interactions. Studies on related compounds reveal characteristic packing patterns and hydrogen bonding networks that influence physical properties and stability. The crystal structures of ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrate typical features expected for the methyl analog, including planar thiophene ring systems and specific dihedral angle relationships.

Detailed crystallographic analysis shows that the thiophene ring maintains planarity with minimal deviation from ideal geometry. The dihedral angles between the thiophene ring and attached functional groups provide critical information about molecular conformation. In the case of ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, the angles between the thiophene ring and the ethyl ester group measure 5.21(13)°, while the acetamide group exhibits a 10.06(16)° deviation. Similar geometric relationships are anticipated for the methyl 2-amino-6-ethyl derivative.

Hirshfeld surface analysis reveals the nature and extent of intermolecular contacts within the crystal lattice. These studies identify regions of close intermolecular approach and quantify the contributions of different interaction types to crystal stability. The analysis typically shows significant contributions from hydrogen bonding interactions, particularly involving the amino group and ester carbonyl functionality. Van der Waals contacts between hydrocarbon portions of adjacent molecules also contribute substantially to lattice energy.

The formation of specific supramolecular assemblies through hydrogen bonding patterns represents a crucial aspect of crystal structure determination. Research on related tetrahydrobenzothiophene derivatives demonstrates the formation of chain structures through C-H···O hydrogen bonds, creating extended networks that influence material properties. These interactions link individual molecules into cohesive three-dimensional arrangements that determine bulk physical characteristics.

Conformational Analysis via X-ray Diffraction

X-ray diffraction studies provide definitive information about preferred molecular conformations in the solid state. The cyclohexene ring within the tetrahydrobenzothiophene system typically adopts a half-chair conformation, as observed in multiple related structures. This conformational preference results from the optimization of bond angles and minimization of steric interactions within the saturated ring system.

Detailed conformational analysis reveals that the cyclohexene ring exhibits characteristic puckering parameters that define its three-dimensional shape. The half-chair conformation represents a compromise between ring strain and steric repulsion, providing optimal spatial arrangement for the ethyl substituent at position 6. Ring puckering analysis using Cremer-Pople parameters quantifies the degree and direction of ring deformation relative to ideal planar geometry.

The orientation of the ethyl substituent at position 6 significantly influences overall molecular conformation. Crystallographic studies on similar compounds show that alkyl substituents adopt preferential orientations that minimize steric clashes with other ring atoms and substituents. The ethyl group's conformational flexibility allows adaptation to crystal packing requirements while maintaining favorable intramolecular interactions.

Intramolecular hydrogen bonding represents another crucial conformational determinant. The amino group at position 2 can form hydrogen bonds with the ester carbonyl oxygen, creating a six-membered ring motif designated as S(6) in graph-set notation. This intramolecular interaction stabilizes specific conformations and influences the compound's chemical reactivity and physical properties.

Temperature-dependent studies reveal conformational dynamics and thermal motion effects on crystal structure. Variable-temperature X-ray diffraction experiments can identify conformational changes and assess the relative stability of different structural arrangements. These investigations provide insights into the energy barriers between conformational states and the influence of thermal energy on molecular flexibility.

Comparative Structural Studies with Related Tetrahydrobenzothiophene Derivatives

Systematic comparison with related tetrahydrobenzothiophene derivatives illuminates structure-property relationships and identifies common structural motifs. The methyl 2-amino-6-ethyl compound shares fundamental structural features with other members of this chemical family while exhibiting unique characteristics attributable to specific substitution patterns.

Comparative analysis reveals that ester group orientation remains remarkably consistent across the series. Whether methyl or ethyl esters are present, the carboxylate functionality maintains near-planar alignment with the thiophene ring system. This geometric consistency suggests minimal steric interference between the ester group and the bicyclic core, allowing electronic conjugation between the thiophene π-system and the carbonyl group.

The influence of different alkyl substituents on ring conformation provides valuable insights into steric effects and conformational preferences. Comparison between compounds with methyl and ethyl substituents at various positions reveals how increasing alkyl chain length affects ring puckering and overall molecular shape. These studies demonstrate that larger substituents generally increase conformational rigidity while maintaining the characteristic half-chair geometry of the cyclohexene ring.

Hydrogen bonding patterns show both similarities and differences across the compound series. The amino group consistently participates in intramolecular hydrogen bonding with the ester carbonyl, but the specific geometric parameters vary depending on substituent patterns and crystal packing effects. Intermolecular hydrogen bonding networks also exhibit systematic variations that influence crystal stability and physical properties.

| Compound | Molecular Formula | Ring Conformation | Dihedral Angle (Thiophene-Ester) | Hydrogen Bonding Pattern |

|---|---|---|---|---|

| This compound | C₁₂H₁₇NO₂S | Half-chair | ~5-10° | S(6) intramolecular |

| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₁₂H₁₇NO₂S | Half-chair | 5.21(13)° | S(6) intramolecular |

| Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₁₃H₁₇NO₃S | Half-chair | 5.21(13)° | Chain formation |

| Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₁₂H₁₇NO₂S | Half-chair | Variable | N-H···O interactions |

Synthetic accessibility and reaction pathways also show common patterns across the tetrahydrobenzothiophene series. The Gewald reaction represents the primary synthetic route for constructing the core benzothiophene framework, involving condensation of cyclic ketones with α-cyanoester compounds in the presence of elemental sulfur. This methodology provides access to diverse substitution patterns through variation of starting materials and reaction conditions.

The biological activity profiles of related compounds suggest that structural modifications significantly influence pharmacological properties. Studies on various tetrahydrobenzothiophene derivatives demonstrate diverse biological activities including analgesic, antimicrobial, and enzyme inhibitory effects. The specific substitution pattern in this compound positions it as a potential lead compound for pharmaceutical development.

Properties

IUPAC Name |

methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-3-7-4-5-8-9(6-7)16-11(13)10(8)12(14)15-2/h7H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGCBMZNJLDSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor to introduce the acyl group.

Reduction: The acyl group is then reduced to form the corresponding alkane.

These reactions are carried out under specific conditions, such as the use of catalysts like aluminum chloride for Friedel-Crafts acylation and reducing agents like lithium aluminum hydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences steric bulk, electronic properties, and solubility. Key analogs include:

Key Findings :

Functional Group Variations at the 3-Position

The 3-position carboxylate group can be replaced with carboxamide, carbonitrile, or other esters:

Key Findings :

- Reactivity : Carbonitrile derivatives are precursors for heterocyclic expansions, while carboxamides participate in hydrogen bonding, influencing crystal packing .

Biological Activity

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, neuroprotective properties, and its mechanism of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydro-benzothiophene core with an amino group and a carboxylate ester. Its molecular formula is , and it has a molecular weight of approximately 239.32 g/mol.

Antitumor Activity

Research has shown that derivatives of benzothiophene exhibit significant antitumor activity. A study evaluated the cytotoxic effects of various benzothiophene derivatives, including this compound against several cancer cell lines.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 23.2 | MCF-7 (breast cancer) |

| Other Derivatives | 52.9 - 95.9 | Various |

The compound demonstrated an IC50 value of 23.2 μM , indicating potent cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis and necrosis, leading to significant cell viability reduction (26.86% decrease in viability) after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interfere with cell cycle progression and induce apoptosis:

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound caused G2/M-phase arrest in treated cells.

- Apoptosis Induction : The treatment resulted in increased early and late apoptotic cell populations (AV+/PI− and AV+/PI+) compared to untreated controls.

- Caspase Activation : The compound activates caspases involved in the apoptotic pathway, confirming its role as an apoptosis inducer .

Neuroprotective Effects

Beyond its antitumor properties, there is emerging evidence suggesting neuroprotective effects associated with benzothiophene derivatives. These compounds have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Case Studies

Several studies have explored the therapeutic potential of methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives:

-

Breast Cancer Study : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction.

"The tested compound effectively induced apoptosis and necrosis in MCF-7 cells" .

- Neuroprotection : Research indicates that related compounds may protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways involved in cell survival.

Q & A

Q. How is the compound’s stability profiled under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.